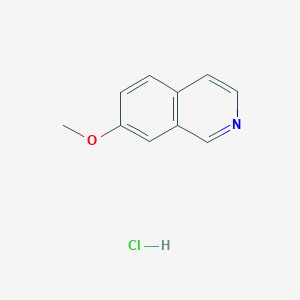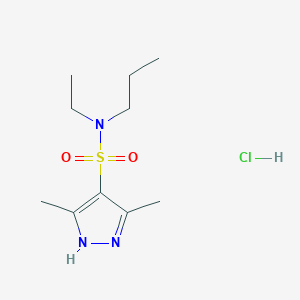
N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide hydrochloride
Overview
Description
“N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1239733-59-5 . It has a molecular weight of 281.81 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19N3O2S.ClH/c1-5-7-13 (6-2)16 (14,15)10-8 (3)11-12-9 (10)4;/h5-7H2,1-4H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
-
- Application Summary : This compound is a chemical reagent used in various scientific research .
- Methods of Application : The specific methods of application would depend on the context of the research. As a chemical reagent, it could be used in reactions under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this reagent would contribute to the synthesis of new compounds or the understanding of chemical reactions .
-
Scientific Field : Biochemistry
- Application Summary : Pyrazole derivatives, such as this compound, have been found to exhibit a number of noteworthy biological properties .
- Methods of Application : These compounds are often used in vitro or in vivo to study their effects on biological systems .
- Results or Outcomes : Some of the observed properties of these compounds include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
-
Scientific Field : Protein Cross-linking
- Application Summary : The compound could potentially be used for protein cross-linking .
- Methods of Application : The compound could be used to create covalent bonds between proteins, thereby altering their structure and function .
- Results or Outcomes : The outcomes would depend on the specific proteins being cross-linked .
-
Scientific Field : Chemical Synthesis
- Application Summary : This compound is a chemical reagent used in various scientific research .
- Methods of Application : The specific methods of application would depend on the context of the research. As a chemical reagent, it could be used in reactions under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this reagent would contribute to the synthesis of new compounds or the understanding of chemical reactions .
-
Scientific Field : Biological Research
- Application Summary : Pyrazole derivatives, such as this compound, have been found to exhibit a number of noteworthy biological properties .
- Methods of Application : These compounds are often used in vitro or in vivo to study their effects on biological systems .
- Results or Outcomes : Some of the observed properties of these compounds include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Safety And Hazards
properties
IUPAC Name |
N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S.ClH/c1-5-7-13(6-2)16(14,15)10-8(3)11-12-9(10)4;/h5-7H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZNYEDDWLWMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)S(=O)(=O)C1=C(NN=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,5-dimethyl-N-propyl-1H-pyrazole-4-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
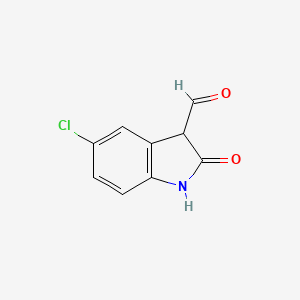

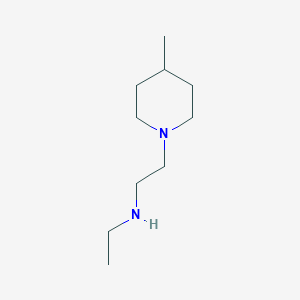
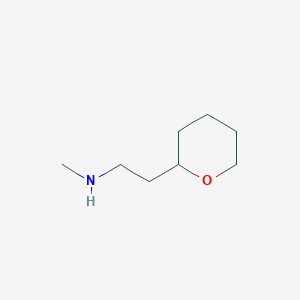
![[2,2-Dimethyl-1-(2-thienyl)cyclopropyl]methanol](/img/structure/B1419381.png)

![2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B1419383.png)
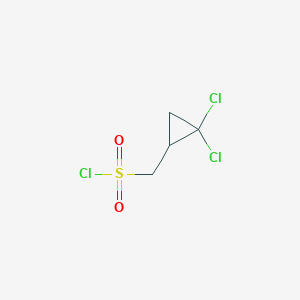

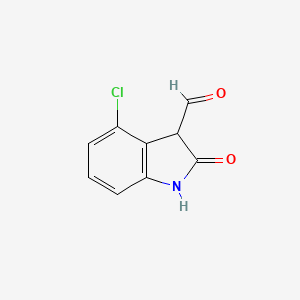
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

